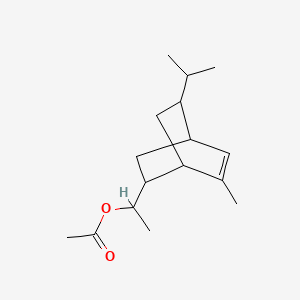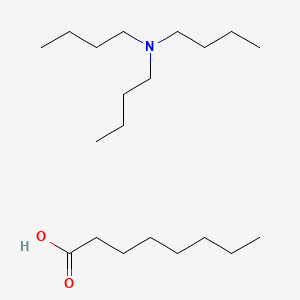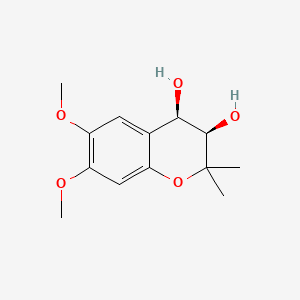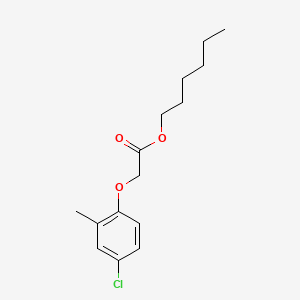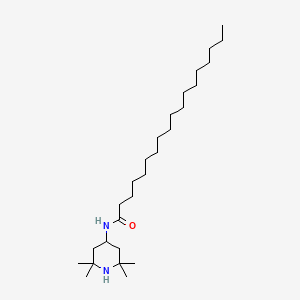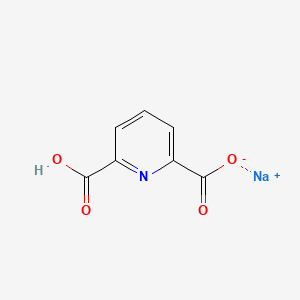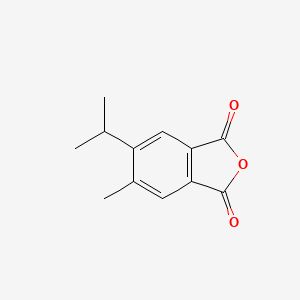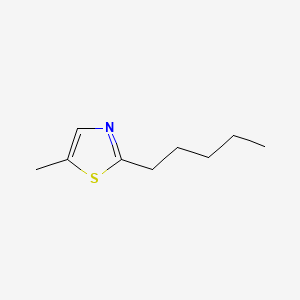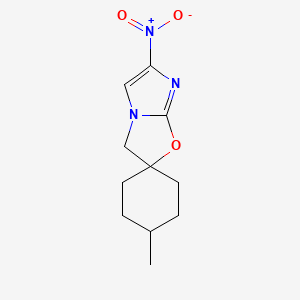
Tris(4-methoxyphenyl)phosphine sulfide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tris(4-methoxyphenyl)phosphine sulfide: is an organophosphorus compound with the chemical formula (CH₃OC₆H₄)₃PS. It is a derivative of tris(4-methoxyphenyl)phosphine, where the phosphorus atom is bonded to a sulfur atom. This compound is known for its use as a ligand in organometallic chemistry and homogeneous catalysis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Tris(4-methoxyphenyl)phosphine sulfide can be synthesized through the reaction of tris(4-methoxyphenyl)phosphine with sulfur. The reaction typically involves heating the phosphine compound with elemental sulfur in an inert atmosphere to prevent oxidation. The reaction can be represented as follows:
(CH3OC6H4)3P+S→(CH3OC6H4)3PS
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes using larger reaction vessels and ensuring proper handling of reagents to maintain safety and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Tris(4-methoxyphenyl)phosphine sulfide can undergo oxidation reactions to form phosphine oxides.
Substitution: It can participate in substitution reactions where the methoxy groups can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide (H₂O₂) or other peroxides can be used for oxidation reactions.
Substitution Reagents: Halogenating agents or nucleophiles can be used for substitution reactions.
Major Products:
Phosphine Oxides: Formed through oxidation.
Substituted Phosphines: Formed through substitution reactions.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Ligand in Catalysis: Tris(4-methoxyphenyl)phosphine sulfide is used as a ligand in various catalytic processes, including cross-coupling reactions such as Suzuki-Miyaura and Heck reactions.
Biology and Medicine:
Potential Therapeutic Agents: Research is ongoing to explore the potential of phosphine sulfides in medicinal chemistry, particularly in the development of new drugs.
Industry:
Polymer Chemistry: Used in the synthesis of polymers and materials with specific properties.
Wirkmechanismus
Molecular Targets and Pathways: Tris(4-methoxyphenyl)phosphine sulfide acts as a ligand, coordinating with metal centers in catalytic processes. The methoxy groups provide electron-donating effects, enhancing the stability and reactivity of the metal-ligand complex. This coordination facilitates various catalytic cycles, leading to the formation of desired products.
Vergleich Mit ähnlichen Verbindungen
Triphenylphosphine Sulfide: Similar structure but with phenyl groups instead of methoxyphenyl groups.
Tris(2,6-dimethoxyphenyl)phosphine Sulfide: Contains additional methoxy groups, leading to different electronic properties.
Uniqueness: Tris(4-methoxyphenyl)phosphine sulfide is unique due to the presence of methoxy groups at the 4-position, which provides specific electronic and steric properties that influence its reactivity and stability in catalytic processes .
Eigenschaften
CAS-Nummer |
14180-55-3 |
|---|---|
Molekularformel |
C21H21O3PS |
Molekulargewicht |
384.4 g/mol |
IUPAC-Name |
tris(4-methoxyphenyl)-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C21H21O3PS/c1-22-16-4-10-19(11-5-16)25(26,20-12-6-17(23-2)7-13-20)21-14-8-18(24-3)9-15-21/h4-15H,1-3H3 |
InChI-Schlüssel |
FBNNYESSIWZQRP-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)P(=S)(C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(4-Propylphenoxy)carbonyl]phenyl 4-propylbenzoate](/img/structure/B12682311.png)
![4-Methylcyclohexane-1,2-dione 2-[(4-methoxyphenyl)hydrazone]](/img/structure/B12682315.png)
